molecular formula C13H15NO2 B12439826 3-(4-Pyrrolidin-1-ylphenyl)prop-2-enoic acid

3-(4-Pyrrolidin-1-ylphenyl)prop-2-enoic acid

Cat. No.: B12439826
M. Wt: 217.26 g/mol
InChI Key: JPWVQUNJAKZADY-UHFFFAOYSA-N
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Description

3-(4-Pyrrolidin-1-ylphenyl)prop-2-enoic acid is an organic compound characterized by the presence of a pyrrolidine ring attached to a phenyl group, which is further connected to a prop-2-enoic acid moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Pyrrolidin-1-ylphenyl)prop-2-enoic acid typically involves the reaction of 4-bromobenzaldehyde with pyrrolidine to form 4-(pyrrolidin-1-yl)benzaldehyde. This intermediate is then subjected to a Knoevenagel condensation reaction with malonic acid in the presence of a base, such as piperidine, to yield the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .

Chemical Reactions Analysis

Types of Reactions

3-(4-Pyrrolidin-1-ylphenyl)prop-2-enoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-(4-Pyrrolidin-1-ylphenyl)prop-2-enoic acid has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with various biological activities.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 3-(4-Pyrrolidin-1-ylphenyl)prop-2-enoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular targets can vary depending on the specific application and context .

Properties

Molecular Formula

C13H15NO2

Molecular Weight

217.26 g/mol

IUPAC Name

3-(4-pyrrolidin-1-ylphenyl)prop-2-enoic acid

InChI

InChI=1S/C13H15NO2/c15-13(16)8-5-11-3-6-12(7-4-11)14-9-1-2-10-14/h3-8H,1-2,9-10H2,(H,15,16)

InChI Key

JPWVQUNJAKZADY-UHFFFAOYSA-N

Canonical SMILES

C1CCN(C1)C2=CC=C(C=C2)C=CC(=O)O

Origin of Product

United States

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